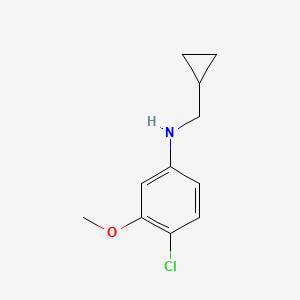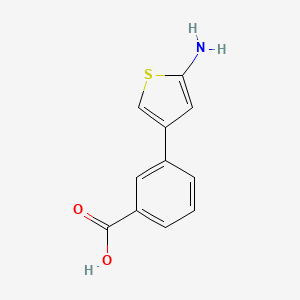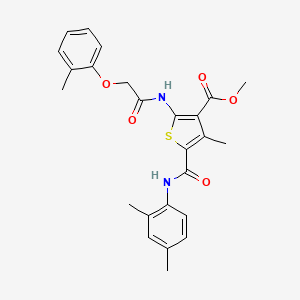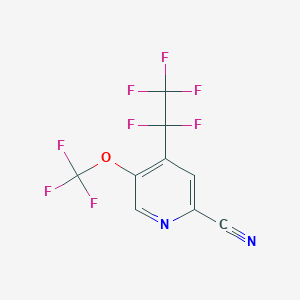
4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline: is a chemical compound with the following structural formula:
C9H12ClNO
It consists of a chloro-substituted phenyl ring (4-chloro), a cyclopropylmethyl group, and a methoxy group attached to an amino group. The compound’s molecular weight is approximately 179.66 g/mol .
Vorbereitungsmethoden
Synthetic Routes::
- N-Methylation of 4-Chloroaniline:
- The compound can be synthesized by reacting 4-chloroaniline with formaldehyde and cyclopropylmethylamine. The methylation occurs at the amino group.
- Reaction:
4-Chloroaniline+Formaldehyde+Cyclopropylmethylamine→this compound
- Information on large-scale industrial production methods for this specific compound is limited. It is primarily used in research and development.
Analyse Chemischer Reaktionen
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Reduction Reactions: Reduction of the nitro group (if present) to the corresponding amine.
Oxidation Reactions: Oxidation of the amino group to form nitro compounds or other derivatives.
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Raney nickel).
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
- The major product depends on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: May have applications in drug discovery.
Industry: Limited industrial applications due to its specialized nature.
Wirkmechanismus
- The exact mechanism of action is not well-documented. Further research is needed to understand its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
4-chloro-N-(cyclopropylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-6-9(4-5-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |
InChI-Schlüssel |
HEXAKCAYKXVBMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NCC2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)


![3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B12076706.png)
![(7,13-Diacetyloxy-2,10,12-trihydroxy-5,9,17,17-tetramethyl-8-oxo-15-oxatetracyclo[7.6.1.12,6.013,16]heptadec-5-en-4-yl) 3-benzamido-2-hydroxy-3-phenylpropanoate](/img/structure/B12076713.png)



![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)


![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)
